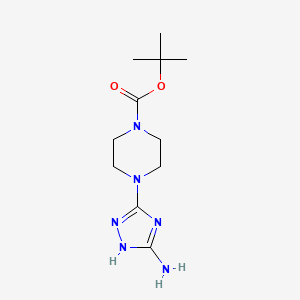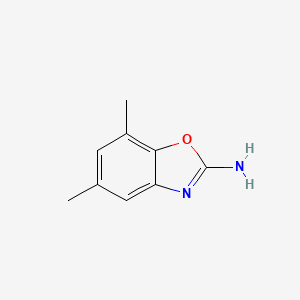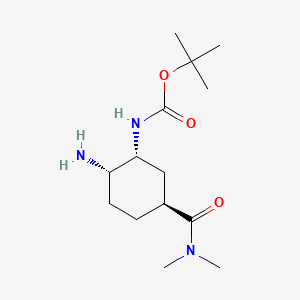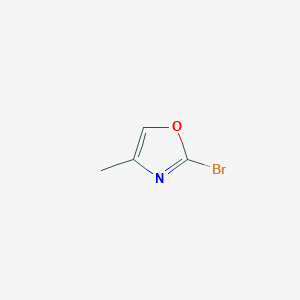
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The synthesis and chemical transformations of related indazole derivatives have been explored, such as the N-methylation of 5-nitro-1H-indazole leading to various indazole compounds, which could serve as intermediates for further chemical reactions and potential applications in medicinal chemistry and material science (El’chaninov et al., 2018).
Combinatorial Chemistry
- In combinatorial chemistry, indazole amines, including 1H-indazol-6-amine, have been utilized in three-component reactions to generate fused tetracyclic heterocycles. Such compounds have potential applications in drug discovery due to their structural diversity and biological relevance (Li et al., 2013).
Asymmetric Synthesis
- Asymmetric synthesis techniques have been applied to create compounds with potential therapeutic applications, such as treatments for human papillomavirus infections. These methods highlight the importance of chiral chemistry in developing more effective and selective pharmaceutical agents (Boggs et al., 2007).
Luminescent Materials
- Novel molecular emissive probes based on indazole compounds have been synthesized, indicating the use of such compounds in designing new luminescent materials for various applications, including sensors and imaging technologies (Núñez et al., 2012).
Energetic Materials
- Research into nitrogen-rich molecules, including indazole derivatives, for potential use in energetic materials like gas generators. These studies contribute to the development of high-energy density materials for various industrial and military applications (Srinivas et al., 2014).
Hydroamination Reactions
- Hydroamination studies involving tetrahydroindoles, closely related to the compound , provide insights into synthetic routes for amino derivatives of indole, which could have implications in pharmaceutical synthesis and organic chemistry (Sobenina et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNEDNGQLMOER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)N)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | |
CAS RN |
1334203-56-3 |
Source


|
| Record name | 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)







![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)